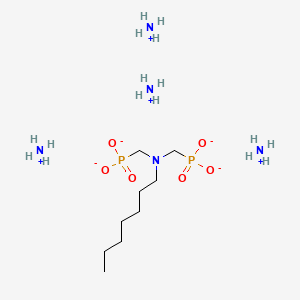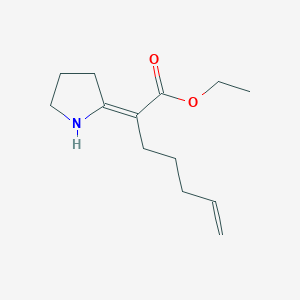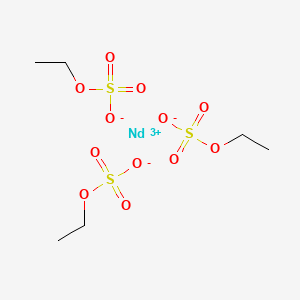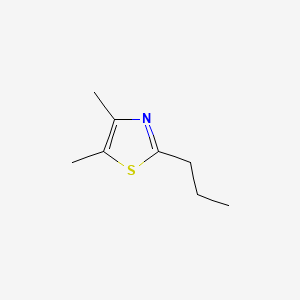
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt is a chemical compound with the molecular formula C₉H₃₅N₅O₆P₂. It is known for its unique structure, which includes a heptylimino group and bisphosphonic acid moieties. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of heptylamine with formaldehyde and phosphorous acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: Researchers use it to study its effects on biological systems, including its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating certain medical conditions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt can be compared with other similar compounds, such as:
(Heptylimino)bis(methylene)bisphosphonic acid: Similar structure but without the ammonium salt component.
(Heptylimino)bis(methylene)bisphosphonic acid, sodium salt: Similar structure but with sodium instead of ammonium.
(Heptylimino)bis(methylene)bisphosphonic acid, potassium salt: Similar structure but with potassium instead of ammonium. These compounds share similar chemical properties but differ in their specific applications and effects due to the presence of different counterions.
Properties
CAS No. |
94202-06-9 |
|---|---|
Molecular Formula |
C9H35N5O6P2 |
Molecular Weight |
371.35 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);4*1H3 |
InChI Key |
NABPSOMSTWNYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)










